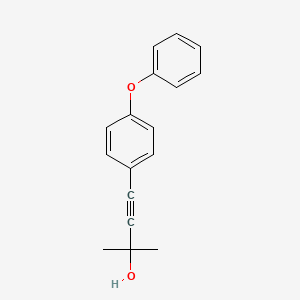
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is an organic compound with the molecular formula C17H16O2 It is characterized by the presence of a phenoxyphenyl group attached to a butyn-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol typically involves the reaction of 4-phenoxyphenylacetylene with acetone in the presence of a base or a Lewis acid catalyst. The reaction conditions often include:
Base-catalyzed reaction: Using a strong base such as sodium hydroxide or potassium hydroxide.
Lewis acid-catalyzed reaction: Utilizing catalysts like aluminum chloride or boron trifluoride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, aldehydes, and substituted phenoxy derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The phenoxyphenyl group plays a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol
- 2-Methyl-4-phenylbut-3-yn-2-ol
- 4-(4-(4-(3-Hydroxy-3-methylbut-1-ynyl)phenylazo)phenyl)-2-methylbut-3-yn-2-ol
Uniqueness
2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol stands out due to its phenoxyphenyl group, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
17541-02-5 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C17H16O2/c1-17(2,18)13-12-14-8-10-16(11-9-14)19-15-6-4-3-5-7-15/h3-11,18H,1-2H3 |
InChI-Schlüssel |
ZMTLMKNQOGROAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=CC=C(C=C1)OC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





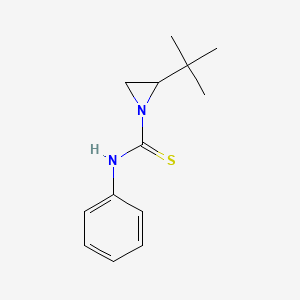

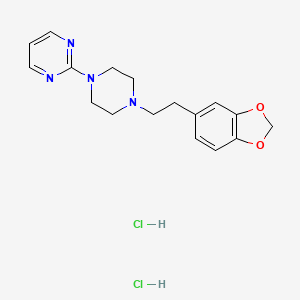
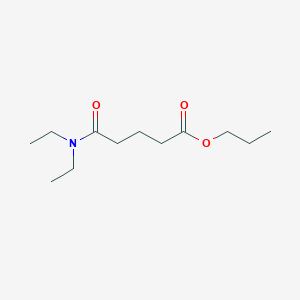
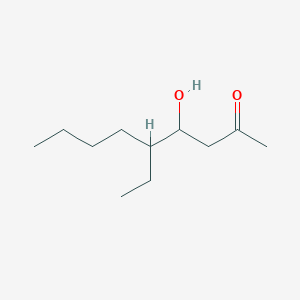

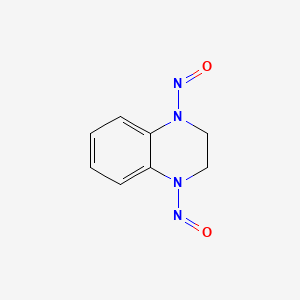
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
